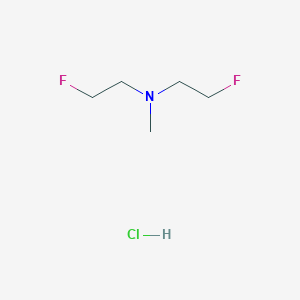
2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is a chemical compound with the molecular formula C5H11F2NHCl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorine’s influence on molecular interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate, especially in the development of drugs with improved metabolic stability and membrane permeability.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mecanismo De Acción
The mechanism by which 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride exerts its effects involves interactions with molecular targets influenced by the presence of fluorine atoms. Fluorine’s electron-withdrawing nature can modulate the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways related to neurotransmission and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-N-(2-fluoroethyl)ethanamine
- Bis(2-fluoroethyl)amine
Uniqueness
Compared to similar compounds, 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both fluorine and methyl groups provides a distinct set of properties that can be advantageous in various research and industrial contexts.
Propiedades
Número CAS |
1598-80-7 |
|---|---|
Fórmula molecular |
C5H12ClF2N |
Peso molecular |
159.60 g/mol |
Nombre IUPAC |
2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H11F2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
Clave InChI |
IQFGAGZPEXZVHV-UHFFFAOYSA-N |
SMILES canónico |
CN(CCF)CCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


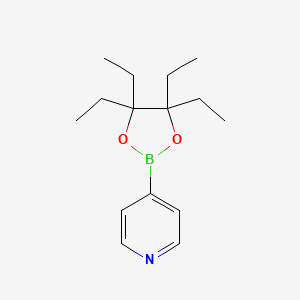


![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
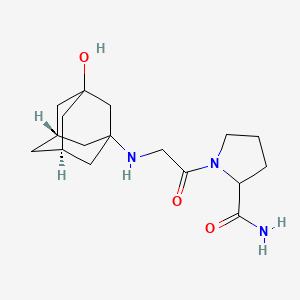
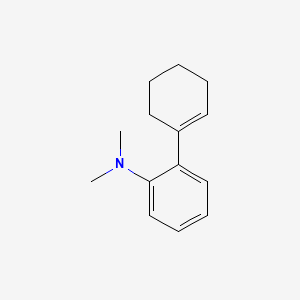
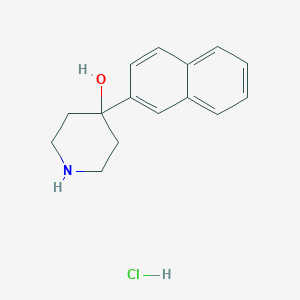
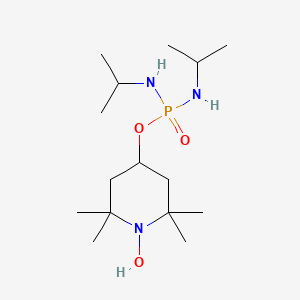
![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)
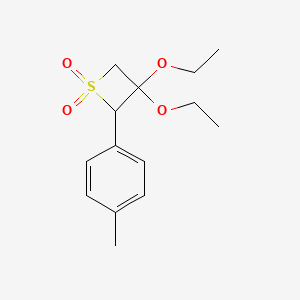
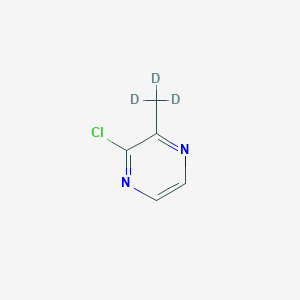
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
